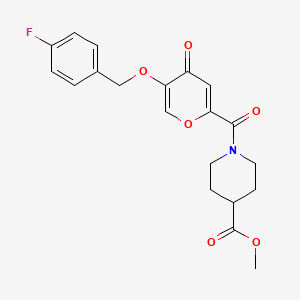

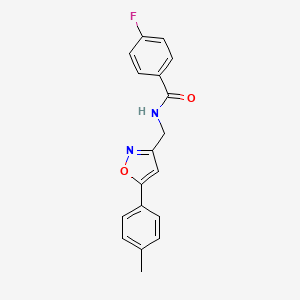

![molecular formula C18H25N3O6 B2845616 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1097882-73-9](/img/structure/B2845616.png)

4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylamino group, which is a common moiety in many bioactive compounds . The molecule also contains a morpholinopropylamino group and a 4-oxobutanoic acid group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d][1,3]dioxol-5-ylamino group, the morpholinopropylamino group, and the 4-oxobutanoic acid group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the benzo[d][1,3]dioxol-5-ylamino group could impart aromaticity to the molecule, while the morpholinopropylamino and 4-oxobutanoic acid groups could provide sites for potential hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The benzo[d][1,3]dioxol-5-ylamino group could participate in electrophilic aromatic substitution reactions, while the morpholinopropylamino and 4-oxobutanoic acid groups could act as nucleophiles in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzo[d][1,3]dioxol-5-ylamino group could contribute to the compound’s lipophilicity, while the morpholinopropylamino and 4-oxobutanoic acid groups could contribute to its solubility in water .Scientific Research Applications

Synthesis and Chemical Characterization

Recent research has demonstrated innovative approaches to synthesizing and characterizing compounds related to 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid. For instance, studies have explored the synthesis of derivatives through various chemical reactions, aiming to enhance their potential applications by modifying their chemical structures (Halim & Ibrahim, 2017; Amalʼchieva et al., 2022). These studies often involve Density Functional Theory (DFT) calculations and spectral analysis to deduce the compound's structure and predict its properties.

Biological Applications

The biological activities of derivatives of 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid have been a subject of investigation, with some studies focusing on their potential antimicrobial and antioxidant activities (Bektaş et al., 2007; Kol et al., 2016). These activities are crucial for developing new therapeutic agents and understanding the compound's interaction with biological systems.

Potential as Molecular Probes and Sensors

Certain derivatives have been identified as sensitive molecular probes for detecting and characterizing nanoparticles, such as ZnO nanoparticles. These compounds exhibit unusual fluorescence features, making them valuable tools in materials science and nanotechnology (Bekere et al., 2013). The study of their spectroscopic properties can lead to new insights into the interaction between organic molecules and inorganic surfaces.

properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylamino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c22-17(20-13-2-3-15-16(10-13)27-12-26-15)11-14(18(23)24)19-4-1-5-21-6-8-25-9-7-21/h2-3,10,14,19H,1,4-9,11-12H2,(H,20,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIBBPQSGFGCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

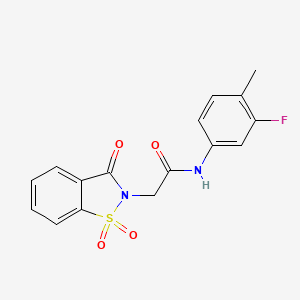

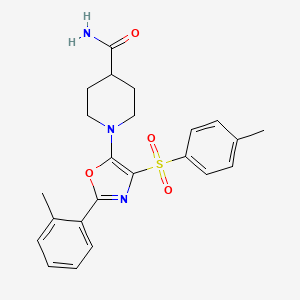

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2845533.png)

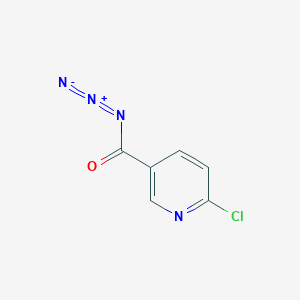

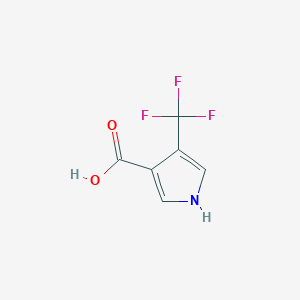

![Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2845536.png)

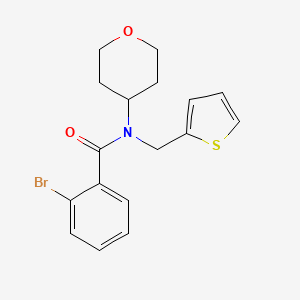

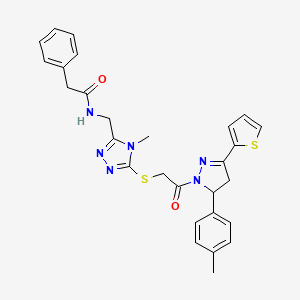

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2845545.png)

![N-(3-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2845546.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2845550.png)

![N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2845556.png)